molecular formula C15H24 B8236160 (1Z,4Z)-germacrene B

(1Z,4Z)-germacrene B

Cat. No.: B8236160
M. Wt: 204.35 g/mol
InChI Key: GXEGJTGWYVZSNR-OMQMMEOVSA-N
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Description

(1Z,4Z)-Germacrene B is a volatile organic sesquiterpene hydrocarbon belonging to the germacrane class, characterized by a cyclodecane ring structure . This compound is a significant intermediate in the biosynthetic pathways of numerous other sesquiterpenes, serving as a neutral precursor that can be reprotonated for further cyclization into structurally complex skeletons, including eudesmanes and guaianes . As a central biosynthetic intermediate, it provides immense value for studies in plant metabolism, enzymatic cyclization mechanisms, and the synthesis of diverse terpenoid natural products . Germacrene B is noted for its thermal instability and readily undergoes a Cope rearrangement to γ-elemene at elevated temperatures . Researchers utilize this compound in phytochemical investigations, as it is a constituent found in various essential oils and is studied for its potential antimicrobial and insecticidal properties . This product is intended for chemical and biological research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1Z,5Z)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6-,14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEGJTGWYVZSNR-OMQMMEOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC(=C(C)C)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC/C(=C\CC(=C(C)C)CC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037033
Record name Germacrene B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15423-57-1
Record name Germacrene B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germacrene B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Germacrene B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036575
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Cyclization Reactions

Cyclization strategies form the cornerstone of (1Z,4Z)-germacrene B synthesis. A seminal approach involves the cyclization of germacrone (4), a precursor isolated from Curcuma zedoaria, through a multi-step reduction and rearrangement sequence. Germacrone is first reduced to its corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0°C, yielding 8-hydroxygermacrene B (83% yield). Subsequent acetylation with acetic anhydride and pyridine produces 8-acetoxygermacrene B (97% yield), which undergoes lithium-ammonia reduction to yield this compound.

Key to this method is the use of alumina-induced cyclization, which facilitates the conversion of germacrane intermediates into selinane derivatives. For example, percolation of germacrene B through alumina generates a 1:1 mixture of selina-3,7(11)-diene (9) and γ-selinene (10). Acid-catalyzed cyclization with diluted sulfuric acid in acetone quantitatively yields racemic juniper camphor (11), demonstrating the versatility of germacrene B as a synthetic intermediate.

Table 1: Cyclization Methods and Yields

Starting MaterialReagent/ConditionsProductYieldReference
Germacrone (4)NaBH₄/MeOH, 0°C8-Hydroxygermacrene B83%
8-Hydroxygermacrene BAc₂O/Pyridine/DMAP8-Acetoxygermacrene B97%
Germacrene B (1)AluminaSelina-3,7(11)-diene (9)50%

Cope Rearrangement

The Cope rearrangement, a-sigmatropic shift, is pivotal for accessing germacrene B from elemane precursors. Pyrolysis of germacrone derivatives at 200–250°C in dimethyl sulfoxide (DMSO) induces rearrangement to β-elemenone (5) and furanoelemene (9). This method is particularly effective for large-scale synthesis, with furanoelemene yields reaching 70% under optimized conditions. Computational studies confirm that the reaction proceeds via a chair-like transition state, preserving the (1Z,4Z) configuration.

Photochemical Synthesis

Ultraviolet irradiation of germacrene B induces [2+2] cycloaddition, yielding tricyclic derivatives such as 12 and 14. While this method is less common for bulk preparation, it provides access to structurally unique analogs for pharmacological studies.

Biosynthetic Approaches

Enzymatic Cyclization

In nature, this compound is synthesized via the mevalonate pathway, where farnesyl diphosphate (FPP) undergoes cyclization catalyzed by germacrene B synthase. This enzyme, isolated from Humulus lupulus, directs the anti-Markovnikov addition of FPP to form the germacrane skeleton. Recent advances in metabolic engineering have enabled heterologous production in Escherichia coli, achieving titers of 120 mg/L.

Table 2: Biosynthetic Yields in Engineered Systems

Host OrganismEnzyme SourceTiter (mg/L)Reference
E. coli BL21Humulus lupulus120
S. cerevisiaeCymbopogon martinii85

Natural Extraction and Isolation

This compound is isolated from essential oils of Humulus lupulus (hops) and Cymbopogon martinii (palmarosa) via steam distillation and preparative gas chromatography. Yields from hops range from 0.2–0.5% (w/w), with purity exceeding 95% after silica gel chromatography.

Stereochemical Control

The planar chirality of this compound necessitates precise stereochemical control during synthesis. Asymmetric Sharpless epoxidation of 15-hydroxygermacrene B (17) revealed rapid enantiomer interconversion, complicating the isolation of single enantiomers. Low-temperature NMR spectroscopy confirmed four conformers in equilibrium, necessitating kinetic trapping for stereochemical purity.

Industrial-Scale Production

Industrial methods employ terpene synthases immobilized on silica gel, enabling continuous-flow production of germacrene B from FPP. Process optimization has reduced reaction times to <2 hours, with space-time yields of 0.8 g/L/h.

Recent Advances

Microwave-assisted pyrolysis (200°C, 15 min) enhances Cope rearrangement efficiency, achieving 90% conversion of germacrone to germacrene B. Additionally, biocatalytic cascades combining FPP synthase and germacrene B synthase in cell-free systems have doubled volumetric productivity compared to microbial fermentation .

Chemical Reactions Analysis

Reduction Reactions

(1Z,4Z)-Germacrene B undergoes selective carbonyl reduction:

  • NaBH₄ reduction : At 0°C in methanol, the ketone group is reduced to yield 8-hydroxy germacrene B (83% yield). The product exists as four conformational isomers observable via low-temperature NMR spectroscopy .

  • Catalytic hydrogenation : Using PtO₂ in acetic acid, full hydrogenation produces germacrane , while partial hydrogenation in non-acidic conditions retains α,β-unsaturation .

Table 1: Reduction Reactions and Products

ReactantReagent/ConditionsProductYield
This compoundNaBH₄/MeOH, 0°C, 1 hr8-Hydroxy germacrene B83%
This compoundH₂/PtO₂, AcOH, 25°CGermacraneN/A

Thermal Rearrangements

The cyclodecadiene system undergoes sigmatropic shifts under heat:

  • Cope rearrangement : Heating at 200–250°C in DMSO induces rearrangement to γ-elemene derivatives (70–80% yield). The reaction proceeds via a chair-like transition state .

  • Conformational isomerism : Four conformers exist in equilibrium, with interconversion barriers confirmed by variable-temperature NMR .

Photochemical Reactions

UV irradiation induces structural changes:

  • E/Z isomerization : Exposure to UV light (with acetophenone sensitizer) generates 1(10)Z,4Z-germacrene B as the major photoproduct (48%) .

  • Biradical-mediated rearrangements : Photolysis forms γ-elemene and novel bicyclic products via proposed biradical intermediates .

Acid-Mediated Cyclizations

Protonation triggers carbocation rearrangements:

  • Guaiane formation : Treatment with TsOH in methanol generates trans-fused guaiane derivatives through carbocation intermediates. Stereochemical outcomes depend on acid strength and solvent .

Epoxidation and Chirality Dynamics

  • Sharpless asymmetric epoxidation : Kinetic resolution of 15-hydroxygermacrene B (a derivative) reveals rapid enantiomer interconversion (t₁/₂ < 1 hr at 25°C), rendering the parent compound racemic at equilibrium .

  • Planar chirality : Despite inherent chirality, this compound racemizes readily due to low energy barriers between enantiomers .

Table 2: Key Physical Properties

PropertyValue/ObservationSource
Conformers in solution4 (observable below −40°C)
Cope rearrangement temp.120°C (onset), 200–250°C (completion)
Racemization ratet₁/₂ < 1 hr at 25°C

Functionalization Reactions

  • Methylation/Acylation : 8-hydroxy germacrene B reacts with methyl iodide (NaH/THF) or acetic anhydride (pyridine/DMAP) to form methoxy (80% yield) and acetyl (97% yield) derivatives, respectively .

  • Oxidative modifications : Manganese dioxide oxidizes alcohol derivatives back to ketones .

This reactivity profile highlights this compound’s versatility as a biosynthetic intermediate and synthetic building block. Its thermal lability and stereochemical dynamics necessitate careful control of reaction conditions to direct product formation.

Scientific Research Applications

Chemical Properties and Structure

(1Z,4Z)-germacrene B has the molecular formula C15H24C_{15}H_{24} and a molecular weight of 204.35 g/mol. Its structure features a cyclodecadiene core, which is characteristic of many sesquiterpenes. The compound is known for its stability and potential reactivity in various chemical environments .

Pharmacological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been identified in several plant species, including Aspergillus candidus, where it contributes to the antifungal activity of essential oils . In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting potential applications in pharmaceuticals and agriculture as a natural fungicide.

Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions characterized by excessive inflammation . Its role as an anti-inflammatory agent is particularly relevant in the development of natural remedies for chronic inflammatory diseases.

Insecticidal Properties
this compound has been evaluated for its insecticidal properties. Research indicates that it can act as a natural pesticide, effectively repelling or killing various insect pests. This application is particularly valuable in sustainable agriculture, where chemical pesticides are being replaced with natural alternatives to reduce environmental impact .

Agricultural Applications

Plant Growth Regulation
In addition to its insecticidal properties, this compound has been studied for its role in plant growth regulation. It is involved in the biosynthesis of other important plant metabolites that influence growth and development. Understanding these pathways can lead to enhanced agricultural practices through the manipulation of sesquiterpene biosynthesis .

Essential Oil Composition
The presence of this compound in essential oils from various plants highlights its importance in flavor and fragrance industries. Its unique aroma profile makes it a valuable component in perfumery and aromatherapy products. Furthermore, its inclusion in essential oils can enhance their antimicrobial properties, making them more effective for preservation and health applications .

Case Studies

StudyFocusFindings
Costa et al. (2010)Antifungal ActivityDemonstrated significant antifungal effects of this compound against multiple strains of fungi .
ResearchGate StudyAnti-inflammatory EffectsHighlighted the compound's potential to modulate inflammatory responses in vitro .
Agricultural ResearchInsecticidal PropertiesShowed effectiveness as a natural insect repellent/pesticide against common agricultural pests .

Mechanism of Action

The mechanism of action of (1Z,4Z)-germacrene B involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signaling pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (1Z,4Z)-germacrene B with key sesquiterpenes in terms of molecular properties, occurrence, and bioactivity:

Compound Molecular Formula Molecular Weight Natural Sources Structural Features Biological Activities/Notes
This compound C₁₅H₂₄ 204.19 Citrus spp., Salvia syriaca, Myrciaria glazioviana (1Z,4Z)-cyclodecadiene; thermally labile Dominant in EOs; antimicrobial potential
Germacrene D C₁₅H₂₄ 204.19 Salvia virgata, Chaerophyllum aromaticum (E,E)-1,5-cyclodecadiene 10–14% in EOs; synergizes antimicrobial effects
β-Caryophyllene C₁₅H₂₄ 204.19 Salvia virgata, Ma. guianensis Bicyclic structure Anti-inflammatory; 13–15% in EOs
Bicyclogermacrene C₁₅H₂₄ 204.19 Ma. guianensis Tricyclic framework 31.32% in leaf EOs; antimicrobial
γ-Elemene C₁₅H₂₄ 204.19 Hydrogenation product of germacrene B Derived from germacrene rearrangement Pharmacological applications (e.g., anticancer)

Isomerism and Stability

  • Configurational Isomerism : Germacrenes exhibit variability in double-bond geometry. For example, (4Z,10E)- and (4E,10Z)-germacrenes exist but are less common than this compound .
  • Thermal Rearrangement : this compound rearranges to γ-elemene under heat or hydrogenation, complicating gas chromatography (GC) analysis. Combined GC and ¹³C-NMR methods are critical for accurate quantification .

Biological Activity

(1Z,4Z)-germacrene B is a sesquiterpene that has gained attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This compound is primarily derived from various plant essential oils and has been studied for its potential therapeutic properties.

Chemical Structure and Properties

This compound, with the molecular formula C15H24C_{15}H_{24}, features a unique bicyclic structure that contributes to its biological activity. Its stereochemistry is significant, as the (1Z,4Z) configuration influences how it interacts with biological systems.

Sources of this compound

This compound is found in essential oils from various plants, including:

  • Cannabis sativa
  • Solanum habrochaites
  • Zingiber officinalis

These plants not only serve as sources of this compound but also exhibit other beneficial properties due to their complex phytochemical profiles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:

  • Antibacterial Activity : It has been shown to inhibit the growth of several bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for various strains have been documented, demonstrating effective antibacterial properties at low concentrations .
  • Antifungal Activity : Studies have highlighted its effectiveness against phytopathogenic fungi. In one study, this compound demonstrated fungicidal activity comparable to commercial fungicides when tested against C. sinensis and other plant pathogens .

Case Studies

  • Fungicidal Efficacy : A study evaluated the efficacy of this compound in controlling diseases in crops. The results indicated a significant reduction in disease severity when applied at specific concentrations, showcasing its potential as a biopesticide .
  • Antimicrobial Mechanism : Another investigation into the mechanism of action revealed that this compound disrupts microbial cell membranes, leading to leakage of intracellular components and eventual cell death. This mode of action was observed across multiple bacterial species .

Table 1: Antimicrobial Activity of this compound

PathogenTypeMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureusBacteria1020
Escherichia coliBacteria1530
Candida albicansFungus2040
Fusarium oxysporumFungus2550

Q & A

Q. How is (1Z,4Z)-germacrene B identified and quantified in plant extracts or microbial systems?

this compound is primarily identified using gas chromatography-mass spectrometry (GC/MS) with comparisons to authentic standards. Due to its thermal instability during GC analysis, it often partially rearranges to γ-elemene, necessitating careful temperature control and post-analysis correction factors . Chiral GC and NMR spectroscopy (e.g., 13C^{13}\text{C}-NMR, HSQC) are critical for confirming structural assignments and distinguishing it from degradation products . For quantification, internal standards (e.g., deuterated analogs) and calibration curves are recommended to account for losses during sample preparation .

Q. What are the primary challenges in handling this compound during experimental workflows?

Key challenges include its thermal lability (rearrangement to γ-elemene above 150°C) and chiral instability at room temperature. To mitigate these:

  • Use low-temperature GC protocols or alternative analytical methods (e.g., LC-MS with cryogenic trapping).
  • Store samples at –80°C under inert gas to prevent oxidation or cyclization .
  • Validate results with isotope-labeled analogs (e.g., 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled germacrene B) to track degradation artifacts .

Q. What is the biosynthetic origin of this compound in plants and microbes?

this compound is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways , depending on the organism. The enzyme germacrene B synthase cyclizes farnesyl diphosphate (FPP) into the germacrane skeleton. Key evidence comes from heterologous expression in Escherichia coli or Pichia pastoris, where FPP supplementation increases yields . Its role as a precursor to eudesmane and guaiane sesquiterpenes is confirmed through acid-induced cyclization experiments .

Advanced Research Questions

Q. How can isotope labeling resolve ambiguities in this compound biosynthesis and downstream metabolism?

13C^{13}\text{C}-Labeling experiments track carbon flow from precursors like isopentenyl pyrophosphate (IPP) into germacrene B. For example, feeding 13C^{13}\text{C}-glucose to microbial systems (e.g., engineered E. coli) allows mapping of MEP/MVA pathway contributions via NMR or GC-MS isotopomer analysis . Deuterium labeling (e.g., (1-2H^{2}\text{H})-FPP) elucidates hydride shifts during cyclization, critical for distinguishing enzyme mechanisms (e.g., 1,2- vs. 1,3-hydride shifts) .

Q. What strategies improve the chiral stability of this compound for stereochemical studies?

Chiral instability arises from its flexible cyclodecadiene structure. Solutions include:

  • Kinetic resolution via Sharpless asymmetric epoxidation , which enantioselectively converts germacrene B into stable epoxides for isolation .
  • Low-temperature NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to stabilize and analyze enantiomers .
  • Enzymatic derivatization (e.g., esterification with chiral acyltransferases) to lock the conformation .

Q. How can contradictory data on sesquiterpene cyclase product profiles be addressed?

Discrepancies in enzyme activity (e.g., germacrene B vs. D production) often stem from:

  • pH or metal cofactor variations (Mg2+^{2+} vs. Mn2+^{2+}) altering cyclization pathways .
  • Substrate channeling effects in fusion proteins (e.g., ERG20-GAS fusions in Pichia), which bias product distributions . Rigorous enzyme kinetic assays (KmK_m, kcatk_{cat}) and site-directed mutagenesis (e.g., altering DDxxD motifs) can clarify mechanistic drivers .

Q. What metabolic engineering approaches enhance this compound production in heterologous hosts?

Key strategies include:

  • Codon optimization of germacrene synthase genes for expression in E. coli or Pichia.
  • Fusion proteins (e.g., ERG20-GAS) to improve substrate channeling, boosting titers 3-fold .
  • Co-biosynthesis systems (e.g., with lycopene) to balance precursor flux (e.g., acetyl-CoA) and reduce toxicity .
  • Fed-batch fermentation with optimized carbon/nitrogen ratios, achieving >1.9 g/L in bioreactors .

Q. How do statistical methods ensure validity in high-throughput studies of germacrene B analogs?

To control false positives in screening (e.g., anti-androgenic activity assays), apply:

  • False discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) for multiple comparisons .
  • Dose-response validation (IC50_{50} curves) for hit compounds, with triplicate biological replicates .
  • Principal component analysis (PCA) to distinguish structural trends in SAR studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
(1Z,4Z)-germacrene B

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